molecular formula C7H6BrF3N2 B13026354 3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B13026354
M. Wt: 255.03 g/mol
InChI Key: VLCXGFDDQYUXGC-UHFFFAOYSA-N
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Description

3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the presence of the 2,2,2-trifluoroethyl group, which imparts distinct physical and chemical properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

3-bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c8-5-2-1-4(13-6(5)12)3-7(9,10)11/h1-2H,3H2,(H2,12,13)

InChI Key

VLCXGFDDQYUXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CC(F)(F)F)N)Br

Origin of Product

United States

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